4-Methyl-3-sulfanylideneisoindol-1-one

Description

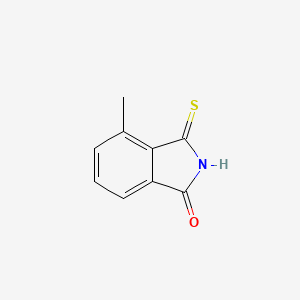

4-Methyl-3-sulfanylideneisoindol-1-one is a heterocyclic compound featuring an isoindole backbone substituted with a methyl group at the 4-position and a sulfanylidene (thione) group at the 3-position. This structural motif confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

6629-81-8 |

|---|---|

Molecular Formula |

C9H7NOS |

Molecular Weight |

177.22 g/mol |

IUPAC Name |

4-methyl-3-sulfanylideneisoindol-1-one |

InChI |

InChI=1S/C9H7NOS/c1-5-3-2-4-6-7(5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) |

InChI Key |

GNOBXPYOYDRCPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)NC2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-sulfanylideneisoindol-1-one typically involves the reaction of 4-methylphthalic anhydride with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-sulfanylideneisoindol-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Substitution: The methyl group or the sulfur atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-Methyl-3-sulfanylideneisoindol-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-Methyl-3-sulfanylideneisoindol-1-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfur atom and the isoindolinone core play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on 3-(4-methoxyphenyl)iminoisoindol-1-amine (CAS 104830-22-0), a structurally related isoindole derivative . Below is a comparative analysis based on substituent effects and inferred properties:

Table 1: Structural and Functional Comparison

Key Differences:

Functional Groups: The sulfanylidene group in this compound may enhance electrophilicity at the thione site, favoring nucleophilic additions or metal coordination. In contrast, the imino and methoxy groups in 3-(4-methoxyphenyl)iminoisoindol-1-amine suggest hydrogen-bonding capability and electron-donating effects .

Electronic Properties: The methoxyphenyl substituent in the compared compound likely increases aromatic π-electron density, affecting photophysical behavior. The methyl and sulfanylidene groups in the target compound could induce steric hindrance and alter redox potentials.

Applications: While 3-(4-methoxyphenyl)iminoisoindol-1-amine is documented in safety protocols for handling , the absence of data on this compound precludes direct comparisons of biological activity or industrial use.

Research Findings and Limitations

- Synthesis Pathways: No synthetic routes or yields are available for this compound. By contrast, iminoisoindol-1-amine derivatives are typically synthesized via condensation reactions .

- Toxicity and Safety : The compared compound requires medical consultation upon exposure , but analogous data for the target compound are absent.

Biological Activity

4-Methyl-3-sulfanylideneisoindol-1-one (CAS No. 6629-81-8) is a heterocyclic compound with significant biological activity. Its unique structure, which includes a sulfur atom and a methyl group attached to an isoindolinone core, allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C9H7NOS |

| Molecular Weight | 177.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 6629-81-8 |

| InChI Key | GNOBXPYOYDRCPZ-UHFFFAOYSA-N |

The biological effects of this compound are primarily attributed to its interaction with enzymes and receptors. The sulfur atom plays a crucial role in binding to these molecular targets, influencing their activity. This compound has been shown to modulate various biochemical pathways, leading to potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains, suggesting its potential as an antibacterial agent.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like diabetes and obesity.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various isoindolinone derivatives, including this compound. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, highlighting its potential for developing new antibiotics.

- Antioxidant Potential : In vitro assays conducted on human cell lines demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation levels. This suggests its utility in formulating antioxidant supplements or drugs aimed at reducing oxidative damage.

- Enzyme Interaction Studies : Research focused on the compound's ability to inhibit key metabolic enzymes revealed that it could modulate glucose metabolism by inhibiting alpha-glucosidase activity. This effect may provide a therapeutic avenue for managing type 2 diabetes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.